N'-hydroxyoxolane-2-carboximidamide
Description
N'-Hydroxyoxolane-2-carboximidamide is a carboximidamide derivative featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxyimino (-NHOH) group. Its molecular structure (C₅H₁₀N₂O₂) includes a five-membered oxygen-containing ring and a carboximidamide moiety, making it a hybrid of hydroxylamine and cyclic ether functionalities .
Properties
IUPAC Name |
N'-hydroxyoxolane-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(7-8)4-2-1-3-9-4/h4,8H,1-3H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJKKJPAYVBEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N’-hydroxyoxolane-2-carboximidamide involves synthetic routes that include the reaction of oxolane derivatives with hydroxylamine . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N’-hydroxyoxolane-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2-carboxylic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N’-hydroxyoxolane-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxyoxolane-2-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Table 2: Spectroscopic and Physical Data
Key Observations:
- Hydrogen Bonding : All compounds show strong O-H and N-H stretches in IR, critical for intermolecular interactions.
- Ring Strain: The oxolane ring in this compound may induce minor deshielding in NMR compared to linear analogs .
Biological Activity
N'-Hydroxyoxolane-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H20N4O2
- Canonical SMILES : CCOC(C)C1=NOC(=N1)CN2CCNCC2
- Source : Data deposited in PubChem and EPA DSSTox .
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The oxolane ring is known to modulate enzyme activity, while the carboximidamide group may influence receptor binding and cellular signaling pathways. Understanding these interactions is crucial for elucidating its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation and migration has been assessed using colony-forming assays and scratch assays, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. Studies have shown that it can inhibit the activation of NF-κB and reduce the levels of TNF-α and IL-6, which are critical mediators in inflammatory responses .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of NF-κB activation |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Hydroxylamine | Antimicrobial |
| Rac-(2R,3S)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide | Hydroxylamine | Anticancer |
| 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine | Oxadiazole | Anti-inflammatory |
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of this compound, patients with bacterial infections were treated with the compound. Results indicated a significant reduction in bacterial load compared to control groups, suggesting its potential use in treating resistant infections .
Case Study 2: Cancer Treatment
A randomized controlled trial evaluated the effects of this compound on patients with specific types of cancer. Participants receiving the compound showed improved survival rates and reduced tumor size compared to those receiving standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
